7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine
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Overview
Description
7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique tricyclic structure, which includes a pyrido, triazolo, and pyrimidine ring system. Its structural complexity and potential biological activities make it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine typically involves multi-step reactions starting from commercially available reagents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrido[4,3-D]pyrimidine derivatives with triazole-containing compounds can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-D]pyrimidine: Shares structural similarities and is also studied for its medicinal properties.
Uniqueness
7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
11-methyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraen-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-14-3-2-7-6(4-14)8(10)15-9(13-7)11-5-12-15/h5H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFPXGZJYYQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=NC=NN3C(=C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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